molecular formula C10H11NO4 B1445228 ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate CAS No. 1343291-63-3

ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate

Cat. No. B1445228
M. Wt: 209.2 g/mol
InChI Key: JVDNNXIBLOPMEW-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, also known as EABDC, is a synthetic compound that has been studied for its potential applications in various scientific research areas. EABDC is an aromatic heterocyclic compound, and its structure consists of a benzene ring fused with a dioxole ring. It is a colorless, crystalline solid that is soluble in most organic solvents. EABDC has been studied for its potential applications in chemical synthesis, drug discovery, and biochemistry.

Scientific Research Applications

3. Anticancer Evaluation of 1-benzo [1,3]dioxol-5-yl-3-N-fused Heteroaryl Indoles

  • Application Summary: A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines. These compounds were synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Methods of Application: The compounds were synthesized via a Pd - catalyzed C-N cross - coupling .
  • Results: The compounds showed significant anticancer activity. For example, 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

4. Synthesis and Antimicrobial Activity of 1H-NMR Spectrum of 26a

  • Application Summary: The 1 H-NMR spectrum of 26a showed a triplet at δ 1.18 due to methyl group of ethyl ester, a singlet at δ 2.33 of tolyl methyl group, a singlet at δ 3.33 from the two pyrimidinedione methyl groups, a quartet at δ 4.13 due to the methylene of ethyl ester, a singlet at δ 5.62 that corresponding to the pyrimidine H-4 and a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .
  • Methods of Application: The compound was synthesized and its 1 H-NMR spectrum was analyzed .
  • Results: The analysis of the 1 H-NMR spectrum provided valuable information about the structure of the compound .

5. Antitumor Agents

  • Application Summary: A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
  • Methods of Application: The compounds were synthesized via a Pd - catalyzed C-N cross - coupling .
  • Results: A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

6. Antimicrobial Activity

  • Application Summary: A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine . The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
  • Methods of Application: The compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .
  • Results: The newly synthesized compounds showed antimicrobial activity against various microorganisms .

properties

IUPAC Name

ethyl 7-amino-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-13-10(12)6-3-7(11)9-8(4-6)14-5-15-9/h3-4H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDNNXIBLOPMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate

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